molecular formula C19H17NO3S B1384014 Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate CAS No. 1159979-24-4

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Cat. No. B1384014
M. Wt: 339.4 g/mol
InChI Key: WYVQYIFJAMSUQF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a chemical compound with the linear formula C19H17NO3S . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is represented by the linear formula C19H17NO3S . The InChI string for this compound is 1S/C19H17NO3S/c1-2-22-19(21)18-16(20)12-17(24-18)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2,20H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate is a solid substance . The compound’s SMILES string is CCOC(C1=C(N)C=C(S1)C2=CC=C(OC3=CC=CC=C3)C=C2)=O .

Safety And Hazards

This compound is classified as Aquatic Acute 1, Aquatic Chronic 1, and Eye Irritant 2 . The safety information suggests that it may cause serious eye irritation and is very toxic to aquatic life with long-lasting effects .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future direction in this field could involve the synthesis of more thiophene derivatives and the exploration of their potential biological activities.

properties

IUPAC Name

ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-2-22-19(21)18-16(20)12-17(24-18)13-8-10-15(11-9-13)23-14-6-4-3-5-7-14/h3-12H,2,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVQYIFJAMSUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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